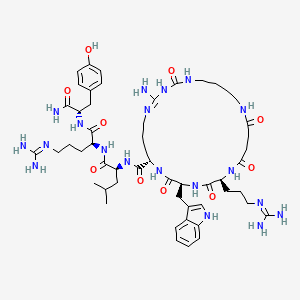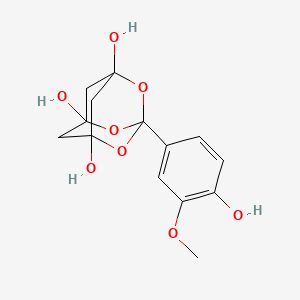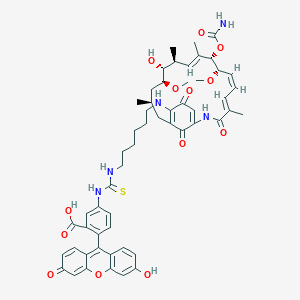
Sulfatroxazole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfatroxazole-d4 is a deuterium-labeled analog of sulfatroxazole, a sulfonamide antibiotic. This compound is primarily used in research settings, particularly in the study of metabolic pathways and drug interactions. The deuterium labeling allows for more precise tracking and analysis in various experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfatroxazole-d4 typically involves the incorporation of deuterium into the sulfatroxazole molecule. One common method is through isotopic exchange reactions, where the hydrogen atoms in sulfatroxazole are replaced with deuterium atoms using deuterated reagents such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium. Quality control measures are stringent to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfatroxazole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Sulfatroxazole-d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Sulfatroxazole-d4, like its non-deuterated counterpart, inhibits bacterial dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in experimental studies .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfisoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with other drugs to treat infections.
Uniqueness
Sulfatroxazole-d4 is unique due to its deuterium labeling, which allows for more precise experimental tracking and analysis. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and drug interactions is crucial .
Properties
Molecular Formula |
C11H13N3O3S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)/i3D,4D,5D,6D |
InChI Key |
DAUFGBIKKGOPJA-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2C)C)[2H] |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)





![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)



![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
